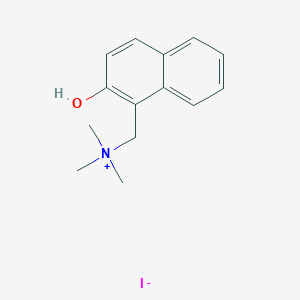
(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound derived from naphthalene It is known for its unique chemical structure, which includes a hydroxyl group attached to a naphthalene ring and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (2-Hydroxynaphthalen-1-yl)-N,N-dimethylmethanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Formation of 2-naphthaldehyde or 2-naphthoic acid.
Reduction: Formation of 2-hydroxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride, bromide, or hydroxide.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives.
Biology
In biological research, this compound is used as a fluorescent probe due to its ability to bind to nucleic acids and proteins. It is also used in the study of enzyme kinetics and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell death.
Industry
In the industrial sector, this compound is used in the formulation of disinfectants and antiseptics. It is also used as an additive in the production of polymers and coatings to enhance their antimicrobial properties.
Mechanism of Action
The mechanism of action of (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes. The positively charged trimethylammonium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Commonly used in disinfectants and antiseptics.
Uniqueness
(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide is unique due to its naphthalene core, which imparts distinct chemical and physical properties. The presence of the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications.
Properties
CAS No. |
62019-32-3 |
|---|---|
Molecular Formula |
C14H18INO |
Molecular Weight |
343.20 g/mol |
IUPAC Name |
(2-hydroxynaphthalen-1-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H17NO.HI/c1-15(2,3)10-13-12-7-5-4-6-11(12)8-9-14(13)16;/h4-9H,10H2,1-3H3;1H |
InChI Key |
IOQLNMJVDBZWRW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC2=CC=CC=C21)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















